Cas no 1261615-93-3 (2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone)

2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone
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- インチ: 1S/C10H8BrF3O3/c1-5(11)8(16)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-5,15H,1H3
- InChIKey: GZSDQJXYEWACFU-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC=C(C=1OC(F)(F)F)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 283
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 46.5
2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013001920-500mg |
2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone |
1261615-93-3 | 97% | 500mg |
$863.90 | 2023-09-03 | |
Alichem | A013001920-250mg |
2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone |
1261615-93-3 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A013001920-1g |
2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone |
1261615-93-3 | 97% | 1g |
$1534.70 | 2023-09-03 |
2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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4. Back matter
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenoneに関する追加情報
2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone (CAS No. 1261615-93-3): A Versatile Organic Compound in Modern Pharmaceutical Research
2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1261615-93-3, features a combination of bromo, hydroxy, and trifluoromethoxy functional groups, which make it a valuable intermediate in the synthesis of various bioactive molecules. Its chemical structure, characterized by a biphenyl core with substituents at specific positions, allows for extensive modification and application in drug discovery programs.
Recent studies have highlighted the potential of 2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone in the development of novel therapeutics targeting metabolic disorders and neurodegenerative diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its utility as a scaffold for designing selective PDE4 inhibitors, which are being explored for their anti-inflammatory properties in chronic inflammatory conditions. The trifluoromethoxy group, a key feature of this compound, contributes to enhanced metabolic stability and improved pharmacokinetic profiles, making it an attractive candidate for further optimization.
The synthesis of 2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone involves advanced organic reactions, including electrophilic substitution and nucleophilic attack mechanisms. Researchers have employed microwave-assisted synthesis and catalytic methods to achieve high yields and purity, as reported in a 2024 study published in Organic & Biomolecular Chemistry. These methodologies not only streamline the production process but also reduce environmental impact, aligning with sustainable chemistry practices that are increasingly prioritized in modern drug development.
One of the most promising applications of 2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone lies in its ability to serve as a building block for the synthesis of fluorinated derivatives with enhanced biological activity. A 2023 preclinical study in Drug Discovery Today showcased its potential in the design of antitumor agents, where the introduction of the trifluoromethoxy group significantly improved the compound's ability to inhibit specific cancer-related pathways. This finding underscores the importance of functional group modification in tailoring the pharmacological properties of organic molecules.
Moreover, the unique electronic properties of 2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone make it a useful tool in the study of molecular interactions. Its ability to form hydrogen bonds and engage in π-π stacking interactions has been leveraged in the development of molecular probes for drug-target interactions. A 2024 paper in Chemical Communications described its application in fluorescence-based assays to screen for potential drug candidates, demonstrating its versatility in both synthetic and analytical contexts.
Despite its promising applications, the use of 2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone requires careful consideration of its chemical stability and reactivity. Researchers have emphasized the importance of controlled reaction conditions to prevent side reactions that could compromise the purity of the final product. A 2023 review in Green Chemistry discussed strategies for optimizing reaction parameters, including temperature regulation and solvent selection, to enhance the efficiency of its synthesis and application.
Looking ahead, the continued exploration of 2-Bromo-3'-hydroxy-2'-(trifluoromethoxy)propiophenone is expected to contribute to advancements in personalized medicine and precision drug design. Its structural flexibility allows for the creation of a wide range of derivatives with tailored pharmacological profiles, opening new avenues for therapeutic innovation. As research in this area progresses, the compound's role in the development of next-generation therapeutics is likely to expand, further solidifying its importance in the pharmaceutical landscape.
In summary, 2-Bromo-3'-hydroxy-2'-(trifand fluoromethoxy)propiophenone represents a significant advancement in the field of organic chemistry, with its unique structural features and functional versatility making it a valuable asset in modern drug discovery. Its applications span from the synthesis of bioactive molecules to the development of analytical tools, highlighting its broad relevance in both academic and industrial research settings. As new studies continue to uncover its potential, this compound is poised to play a pivotal role in shaping the future of pharmaceutical science.
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